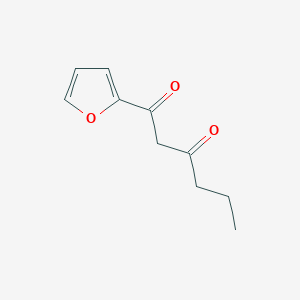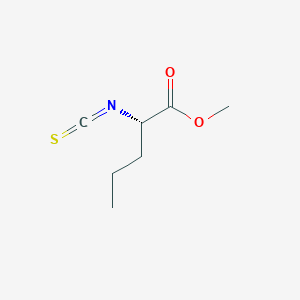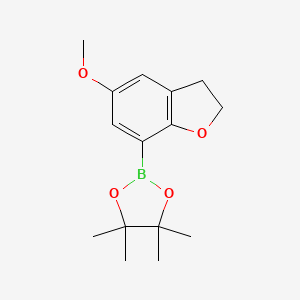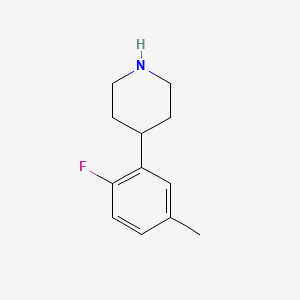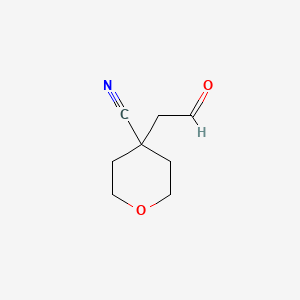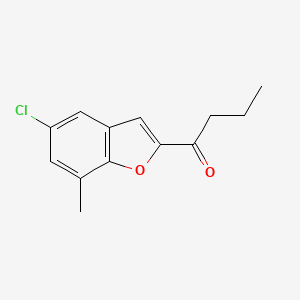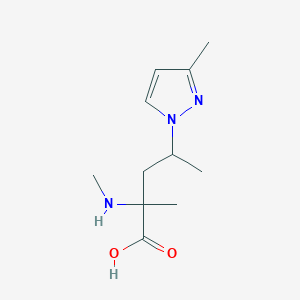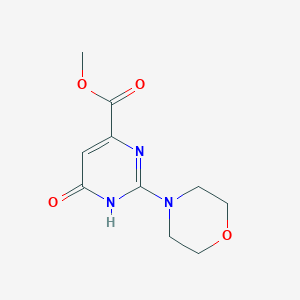
Methyl 6-hydroxy-2-morpholinopyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group, a hydroxy group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and morpholine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
Methyl 6-hydroxy-2-(piperidin-4-yl)pyrimidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-5-carboxylate: Similar structure but with the carboxylate group at the 5-position instead of the 4-position.
Uniqueness
Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the hydroxy and morpholine groups provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C10H13N3O4 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
methyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-16-9(15)7-6-8(14)12-10(11-7)13-2-4-17-5-3-13/h6H,2-5H2,1H3,(H,11,12,14) |
InChIキー |
FQXSOHPUCHUFEX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=O)NC(=N1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


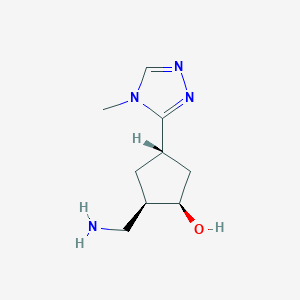

![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)

